ゲムシタビン一リン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

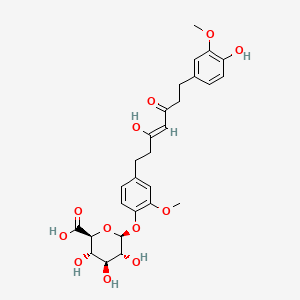

Gemcitabine monophosphate, also known as GemMP, is a monophosphate derivative of Gemcitabine . Gemcitabine is a deoxycytidine analog that is effective against pancreatic cancer and other malignancies following conversion to the 5’-O-mono-, di- and tri-phosphate forms .

Synthesis Analysis

Gemcitabine is phosphorylated to gemcitabine monophosphate (dFdCMP) by deoxycytidine kinase (dCK) inside the cell . This monophosphorylation is a critical, rate-limiting step following cellular uptake of gemcitabine .

Molecular Structure Analysis

Gemcitabine is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose . After entering the cell, gemcitabine is first modified by attaching a phosphate to it, and so it becomes gemcitabine monophosphate (dFdCMP) .

Chemical Reactions Analysis

Gemcitabine monophosphate is one of the active intermediates of Gemcitabine . It exhibits a typical Michaelis-Menten kinetics, with K m of 57.2 μM and V max of 60.8 pmol/min/mg-protein, respectively .

Physical and Chemical Properties Analysis

Gemcitabine monophosphate is a monophosphate form of the deoxycytidine analog gemcitabine . It has synergistic effects when used in nanoparticle form in combination with cisplatin nanoparticles in vitro at a one-to-one molar ratio .

科学的研究の応用

標的腫瘍療法

ゲムシタビンは、幅広い固形腫瘍の治療に使用される抗がん剤であり、膵臓がんの一次治療法です {svg_1}. ゲムシタビンの効果は、血漿中の急速な分解によって著しく弱まります {svg_2}. ゲムシタビンの治療指数を向上させるために、研究者は、薬物-ペプチド結合体を使用して化学療法薬を癌細胞に直接標的とするアプローチを開発してきました {svg_3}.

ナノ粒子ベースの化学療法および放射線療法

ゲムシタビン一リン酸は、化学療法および放射線療法を改善するために、高多孔質のハイブリッド金属有機ナノ粒子にロードされてきました {svg_4}. これらのナノ粒子は、「トロイの木馬」として作用し、ゲムシタビン一リン酸貨物を癌細胞内に運び、DNA修復を妨げます {svg_5}.

インビトロ評価

インビトロ研究では、ゲムシタビン一リン酸は、標準的なゲムシタビン治療と比較して、細胞生存率、管状形成、およびタンパク質発現レベルに有意な影響を与えることが示唆されています {svg_6}.

膵臓がん治療のためのナノデリバリー

膵臓がんに対して承認されている最も古い化学療法薬の1つであるゲムシタビンは、腫瘍への薬物分布が低く、治療後の化学療法抵抗性があるため、効果が限られています {svg_7}. これらの制限を克服するために、研究者は、線維化性膵臓腫瘍に脂質リン酸カルシウムナノ粒子を使用してゲムシタビン一リン酸をデリバリーしてきました {svg_8}.

併用療法

ストローマに富むマウス異種移植片モデルでは、ゲムシタビンとシスプラチンのナノ粒子組み合わせが、腫瘍増殖を抑制し、アポトーシスを増加させます {svg_9}.

作用機序

Target of Action

Gemcitabine monophosphate, a potent and specific deoxycytidine analog, primarily targets deoxycytidine kinase (DCK) and ribonucleotide reductase (RR) . DCK is responsible for the initial phosphorylation of gemcitabine, converting it into its active form . RR is an enzyme complex that catalyzes the formation of deoxyribonucleotides (dNTPs) from ribonucleotides (rNTPs) through the nucleoside salvage pathway .

Mode of Action

After uptake into malignant cells, gemcitabine is phosphorylated by DCK to form gemcitabine monophosphate, which is then converted to the active compounds, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . dFdCDP inhibits RR, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . It is incorporated into DNA and after the incorporation of one more nucleotide leads to DNA strand termination .

Biochemical Pathways

Gemcitabine exerts its clinical effect by depleting the deoxyribonucleotide pools, and incorporating its triphosphate metabolite (dFdC-TP) into DNA, thereby inhibiting DNA synthesis . This process blocks the cell cycle in the early S phase, eventually resulting in apoptosis .

Pharmacokinetics

Gemcitabine is a hydrophilic molecule, and three nucleoside transporters mediate most of its uptake into cells: SLC29A1, SLC28A1, and SLC28A3 . After administration and uptake by the cancer cell, gemcitabine undergoes an initial phosphorylation by DCK, followed by a series of phosphorylation steps to become pharmacologically active . The majority (~ 90%) of intracellular gemcitabine is inactivated by deamination by cytidine deaminase (CDA) to form 2’2’ difluorodeoxyuridine (dFdU) .

Result of Action

The cytotoxic activity of gemcitabine may be the result of several actions on DNA synthesis. The incorporation of dFdCTP into DNA is resistant to the normal mechanisms of DNA repair . This irreparable error leads to inhibition of DNA synthesis, and eventually apoptosis .

Action Environment

The action, efficacy, and stability of gemcitabine can be influenced by various environmental factors. For instance, the expression levels of nucleoside transporters, target enzymes, enzymes involved in the metabolism of gemcitabine, and alterations in the apoptotic pathways may confer sensitivity/resistance to this drug . Additionally, the intracellular delivery of therapeutic agents with poor permeability can be improved by the CPP-based drug delivery system .

Safety and Hazards

将来の方向性

Gemcitabine is a prodrug that activates after intracellular conversion to two active metabolites, gemcitabine diphosphate and gemcitabine triphosphate, by the enzyme deoxycytidine kinase . Future research may focus on improving the efficacy of Gemcitabine by modifying its metabolic characteristics .

生化学分析

Biochemical Properties

Gemcitabine monophosphate is formed from gemcitabine through the action of deoxycytidine kinase . This phosphorylation is a rate-limiting step in the activation of gemcitabine . The formation of gemcitabine monophosphate is a critical part of the drug’s antitumor activity .

Cellular Effects

Gemcitabine monophosphate plays a significant role in the cytotoxic effects of gemcitabine on cancer cells . It is involved in disrupting tumor cell replication and inducing cell death via apoptosis . The presence of gemcitabine monophosphate in cells has been associated with increased apoptosis of cancer cells .

Molecular Mechanism

Gemcitabine monophosphate is further converted into active diphosphate and triphosphate forms, which interfere with DNA synthesis and inhibit ribonucleotide reductase, thereby arresting tumor growth . The triphosphate form of gemcitabine can be incorporated into DNA, disrupting DNA replication and leading to cell death .

Temporal Effects in Laboratory Settings

The effects of gemcitabine monophosphate can change over time in laboratory settings. For instance, the cytotoxic activity of gemcitabine is enhanced through prolonged infusion time rather than higher dosage .

Dosage Effects in Animal Models

In animal models, the effects of gemcitabine can vary with different dosages . Lower doses can lead to robust tumor regression, while higher doses may lead to toxic or adverse effects .

Metabolic Pathways

Gemcitabine monophosphate is part of the metabolic pathway of gemcitabine, which involves several enzymes including deoxycytidine kinase, nucleoside monophosphate kinase, and potentially nucleoside diphosphate kinase .

Transport and Distribution

Gemcitabine is transported into cells via nucleoside transporters, where it is then converted into gemcitabine monophosphate . The transport and distribution of gemcitabine and its metabolites within cells and tissues can be influenced by various factors, including the expression levels of these transporters .

Subcellular Localization

The subcellular localization of gemcitabine monophosphate is likely to be within the cytoplasm, given that this is where the enzymes involved in its metabolic pathway are located . The specific compartments or organelles to which gemcitabine monophosphate is directed within cells have not been explicitly described in the literature.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Gemcitabine monophosphate involves the conversion of Gemcitabine hydrochloride to Gemcitabine monophosphate through a series of chemical reactions.", "Starting Materials": [ "2'-Deoxy-2',2'-difluorocytidine", "Diisopropylamine", "Triethylamine", "Phosphorus oxychloride", "Methanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Gemcitabine hydrochloride is dissolved in methanol.", "Step 2: Diisopropylamine and triethylamine are added to the solution.", "Step 3: Phosphorus oxychloride is added dropwise to the solution.", "Step 4: The reaction mixture is stirred for 2 hours at room temperature.", "Step 5: The reaction mixture is evaporated under reduced pressure to remove excess methanol.", "Step 6: The residue is dissolved in water and extracted with ethyl acetate.", "Step 7: The organic layer is washed with sodium bicarbonate solution and water.", "Step 8: The organic layer is dried over anhydrous sodium sulfate.", "Step 9: The solvent is evaporated under reduced pressure to obtain Gemcitabine monophosphate as a white solid." ] } | |

CAS番号 |

116371-67-6 |

分子式 |

C9H12F2N3Na2O8P |

分子量 |

405.16 g/mol |

IUPAC名 |

disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C9H12F2N3O7P.2Na.H2O/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;;1H2/q;2*+1;/p-2/t4-,6-,7-;;;/m1.../s1 |

InChIキー |

YOWQXAMQHWESCE-RBECAVKOSA-L |

異性体SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F |

正規SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |

外観 |

White to Off-White Solid |

melting_point |

>164°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

2’,2’-difluorodeoxycytidine Monophosphate; Gemcitabine 5’-phosphate; 2'-Deoxy-2',2'-difluoro-5'-cytidylic acid; ZM 241385 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)